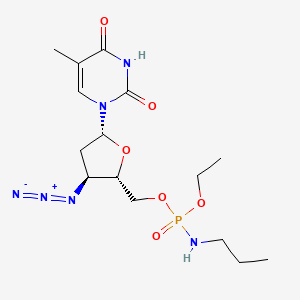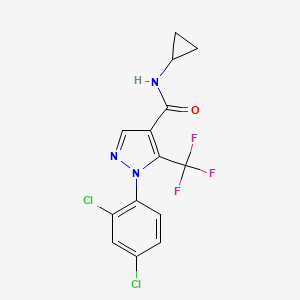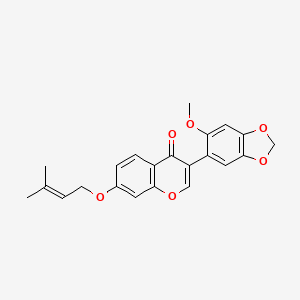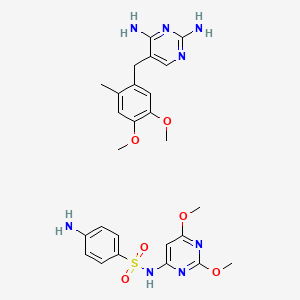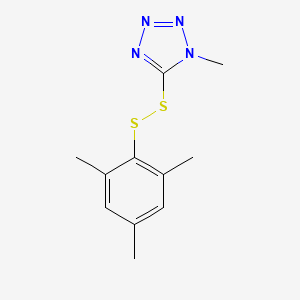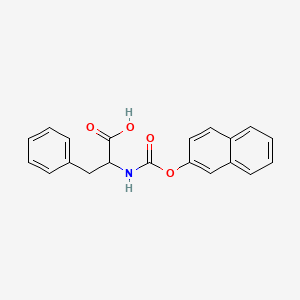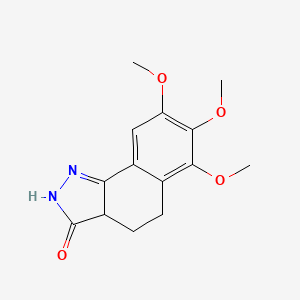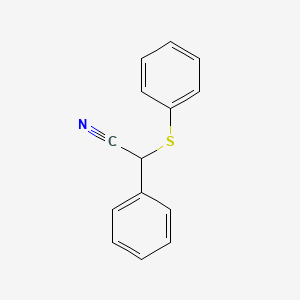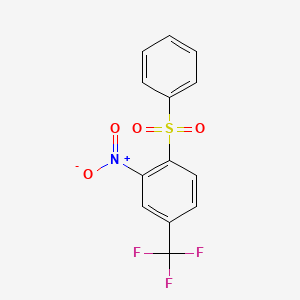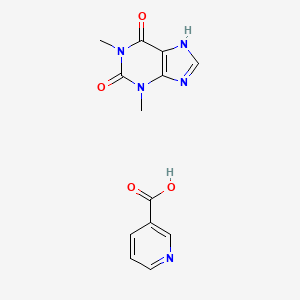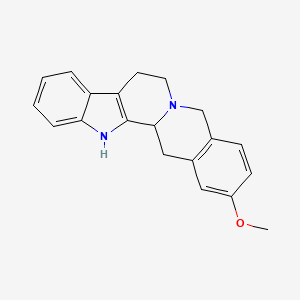
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-methoxymethyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with specific modifications that confer unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine typically involves multiple steps, starting from a uridine derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the uridine derivative are protected using suitable protecting groups.
Introduction of the 4-Methylbenzoyl Group: The 5’-hydroxyl group is selectively acylated with 4-methylbenzoyl chloride under basic conditions.
Methoxymethylation: The 5-position of the uridine ring is modified by introducing a methoxymethyl group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxymethyl group to a hydroxymethyl group.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions typically use acyl chlorides and a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction can produce methanol derivatives.
科学研究应用
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in nucleic acid synthesis, such as polymerases, and can inhibit their activity. This leads to disruptions in DNA and RNA synthesis, which can have therapeutic effects in the treatment of viral infections and cancer.
相似化合物的比较
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine is unique compared to other nucleoside analogs due to its specific structural modifications. Similar compounds include:
2’,3’-Dideoxyuridine: Lacks the 4-methylbenzoyl and methoxymethyl groups.
5-Methoxymethyluridine: Contains the methoxymethyl group but not the 4-methylbenzoyl group.
4-Methylbenzoyluridine: Contains the 4-methylbenzoyl group but not the methoxymethyl group.
属性
CAS 编号 |
133697-36-6 |
|---|---|
分子式 |
C19H22N2O6 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
[(2S,5R)-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C19H22N2O6/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)21-9-14(10-25-2)17(22)20-19(21)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H,20,22,24)/t15-,16+/m0/s1 |
InChI 键 |
NAPYYITZTLTINQ-JKSUJKDBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=O)NC3=O)COC |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=O)NC3=O)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


